1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine
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Overview
Description
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is a complex organic compound featuring a sulfonyl group attached to an azetidine ring, which is further connected to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine derivatives followed by coupling with pyrrolidine. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine
- 1-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine
Uniqueness
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-11-8-12(15)4-5-14(11)20(18,19)17-9-13(10-17)16-6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJDZZMHIAUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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